1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Description

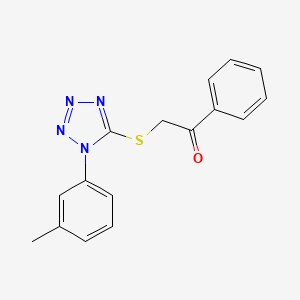

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is an organic compound characterized by the presence of a phenyl group, a tolyl group, and a tetrazole ring

Properties

IUPAC Name |

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-12-6-5-9-14(10-12)20-16(17-18-19-20)22-11-15(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLDJRWJRIOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 1-(m-tolyl)-1H-tetrazole-5-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone serves as a building block in organic synthesis and coordination chemistry. It can undergo various chemical reactions, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Converting the ketone group to an alcohol.

- Substitution Reactions : Participating in electrophilic aromatic substitutions.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperoxybenzoic acid |

| Reduction | Alcohol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Halogenated/nitrated compounds | Bromine, nitric acid |

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacteria and fungi.

- Anticancer Activity : Research has indicated that tetrazole derivatives can interfere with cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds similar to this one have shown effectiveness in arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its unique structural features allow for potential therapeutic applications:

- Mechanism of Action : The tetrazole ring may interact with biological receptors, modulating their activity. This interaction could lead to anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of tetrazole derivatives. Researchers synthesized several analogs of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated promising inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, potentially inhibiting or modulating their activity. The phenyl and tolyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-2-(m-tolyl)ethane: Lacks the tetrazole ring, making it less versatile in biological applications.

1-Phenyl-2-(p-tolyl)ethanone: Similar structure but with a different substitution pattern on the aromatic ring.

1-Phenyl-2-(m-tolyl)ethanol: Contains an alcohol group instead of a ketone, altering its reactivity and applications.

Uniqueness

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.

Biological Activity

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group, a tetrazole ring, and a thioether linkage. These structural components contribute to its biological properties, particularly in modulating various biological pathways.

The biological activity of this compound may involve interaction with specific receptors or enzymes. Tetrazole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. The thioether moiety may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Anticancer Activity : Several studies have demonstrated that tetrazole derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. For instance, compounds with similar structures have been shown to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization .

- Anti-inflammatory Properties : The compound may act as a modulator of inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various tetrazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most promising derivatives showed significant inhibition of tubulin polymerization, leading to G2/M phase arrest .

- Inflammatory Response Modulation : In vivo studies demonstrated that tetrazole derivatives could significantly reduce serum levels of TNF-alpha in animal models subjected to inflammatory stimuli. These findings suggest potential therapeutic applications in treating autoimmune diseases .

- Synthetic Pathways : The synthesis of this compound typically involves the formation of the tetrazole ring through cycloaddition reactions followed by thioether formation. This synthetic route is crucial for optimizing yield and purity for biological testing.

Data Table: Biological Activity Summary

Q & A

Q. What advanced spectral techniques address challenges in impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.